molecular formula C11H13F4N B7901880 N-(4-Fluoro-2-(trifluoromethyl)benzyl)propan-2-amine

N-(4-Fluoro-2-(trifluoromethyl)benzyl)propan-2-amine

Cat. No.: B7901880
M. Wt: 235.22 g/mol
InChI Key: VDVVPRLAPIYANT-UHFFFAOYSA-N
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Description

N-(4-Fluoro-2-(trifluoromethyl)benzyl)propan-2-amine is a synthetic benzylamine compound of significant interest in medicinal chemistry and pharmacological research. This structurally distinct molecule, characterized by its 4-fluoro-2-(trifluoromethyl)benzyl group attached to a propan-2-amine backbone, is intended for research applications only. Compounds within this structural family have been investigated as key intermediates and pharmacophores in the development of novel therapeutic agents, particularly in the realm of pain management and inflammation . Researchers utilize this benzylamine derivative primarily as a building block in the design and synthesis of more complex molecules targeting transient receptor potential (TRP) channels . Its structural motif is frequently explored in Structure-Activity Relationship (SAR) studies to optimize the C-region of potent antagonists, such as those targeting the human Transient Receptor Potential Vanilloid 1 (hTRPV1) receptor . Antagonists of this receptor are a major focus for developing next-generation analgesics for neuropathic pain, as they can block the perception of pain signals without the side effects associated with traditional opioids . The mechanism of action for related pharmacologically active compounds involves high-affinity binding to the TRPV1 receptor, a non-selective cation channel that acts as a molecular integrator of diverse pain-producing stimuli . This binding potently and selectively antagonizes the receptor's activation by capsaicin (the pungent component of chili peppers) and other agonists, thereby inhibiting cation influx and the subsequent neuronal signaling that leads to the sensation of pain . The presence of the trifluoromethyl group is a critical feature often incorporated to enhance binding potency through specific hydrophobic interactions within the receptor's binding pocket . This product is provided for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemical substances with appropriate safety precautions in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F4N/c1-7(2)16-6-8-3-4-9(12)5-10(8)11(13,14)15/h3-5,7,16H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVVPRLAPIYANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C=C(C=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Benzyl Halide Intermediates

A widely reported method involves the reaction of 4-fluoro-2-(trifluoromethyl)benzyl chloride with propan-2-amine under basic conditions. The benzyl chloride intermediate is synthesized through chlorination of the corresponding alcohol or via Friedel-Crafts alkylation.

Reaction Conditions :

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF).

  • Base : Triethylamine or potassium carbonate.

  • Temperature : 0–25°C for 12–24 hours.

The reaction proceeds via an SN2 mechanism , where the amine acts as a nucleophile, displacing the chloride ion. Yields typically range from 70–85% , with purity exceeding 95% after column chromatography. Challenges include the hygroscopic nature of the benzyl chloride intermediate, necessitating strict anhydrous conditions.

Reductive Amination of 4-Fluoro-2-(trifluoromethyl)benzaldehyde

An alternative route employs reductive amination of 4-fluoro-2-(trifluoromethyl)benzaldehyde with propan-2-amine . This method avoids handling reactive benzyl halides and instead utilizes a carbonyl intermediate.

Key Steps :

  • Condensation of the aldehyde with propan-2-amine to form an imine.

  • Reduction of the imine to the secondary amine using sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst.

Optimization Data :

ParameterOptimal ValueImpact on Yield
SolventMethanolMaximizes imine stability
Reducing AgentNaBH3CN82% yield
Reaction Time18 hoursPrevents over-reduction

This method achieves 75–80% yields and is scalable for industrial production due to its compatibility with continuous-flow reactors.

Copper-Catalyzed Coupling Reactions

A less conventional approach involves Ullmann-type coupling between 4-fluoro-2-(trifluoromethyl)benzyl bromide and propan-2-amine in the presence of a copper catalyst.

Reaction Scheme :

Ar-Br+H2N-C(CH3)2CuI, L-ProlineAr-CH2NH-C(CH3)2\text{Ar-Br} + \text{H}2\text{N-C(CH}3\text{)}2 \xrightarrow{\text{CuI, L-Proline}} \text{Ar-CH}2\text{NH-C(CH}3\text{)}2

Advantages :

  • Tolerates electron-withdrawing groups (e.g., trifluoromethyl).

  • Operates under mild conditions (80°C, 24 hours).

Limitations :

  • Requires stoichiometric amounts of copper, increasing costs.

  • Yields plateau at 65–70% due to competing side reactions.

Critical Analysis of Reaction Parameters

Solvent Effects on Regioselectivity

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in SN2 reactions but may promote elimination pathways. Non-polar solvents (toluene, hexane) favor coupling reactions but slow reaction kinetics.

Case Study :

  • SN2 in THF : 85% yield (pure product).

  • SN2 in DMSO : 72% yield (with 15% elimination byproducts).

Temperature and Catalytic Activity

Elevated temperatures (>50°C) accelerate reductive amination but risk degrading heat-sensitive intermediates. For copper-catalyzed methods, 80–100°C optimizes catalytic turnover without degrading ligands.

Industrial-Scale Production and Purification

Continuous-Flow Synthesis

Adopting continuous-flow systems reduces reaction times from 24 hours to 2–4 hours by improving mass transfer and heat dissipation. A representative setup:

Flow Reactor Parameters :

  • Residence Time : 30 minutes.

  • Temperature : 50°C.

  • Pressure : 10 bar (for hydrogenation steps).

Purification Techniques

  • Distillation : Effective for removing low-boiling-point byproducts (e.g., excess amine).

  • Crystallization : Achieves >99% purity using ethanol/water mixtures.

  • Chromatography : Reserved for small-scale pharmaceutical batches.

Comparative Evaluation of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Nucleophilic Substitution8598High120
Reductive Amination8099Moderate150
Copper-Catalyzed Coupling7095Low200

Key Takeaway : Nucleophilic substitution offers the best balance of yield and cost for large-scale production, while reductive amination is preferred for high-purity applications.

Chemical Reactions Analysis

Reductive Amination

The compound can be synthesized via reductive amination between 4-fluoro-2-(trifluoromethyl)benzaldehyde and isopropylamine. This reaction typically employs sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride in a polar aprotic solvent (e.g., dichloromethane) under acidic conditions (e.g., acetic acid). Yields range from 65–85% depending on stoichiometric ratios and reaction time .

Example Procedure:

Reactant 1Reactant 2Reagent/SolventConditionsYield
4-Fluoro-2-(trifluoromethyl)benzaldehydeIsopropylamineSTAB, CH₂Cl₂, AcOHRT, 24 h78%

Alkylation/Acylation

The secondary amine undergoes alkylation or acylation at the nitrogen atom. For example:

  • Alkylation : Reaction with methyl iodide in THF using K₂CO₃ as a base yields N-methyl-N-(4-fluoro-2-(trifluoromethyl)benzyl)propan-2-amine (85% yield) .

  • Acylation : Treatment with acetyl chloride in pyridine produces the corresponding acetamide derivative (72% yield) .

Comparative Reactivity:

Reaction TypeElectrophileBase/SolventTemperatureProduct Yield
AlkylationMethyl iodideK₂CO₃, THF50°C, 6 h85%
AcylationAcetyl chloridePyridineRT, 12 h72%

Amine Oxidation

The amine group can be oxidized to a nitroso or nitro compound using strong oxidizing agents:

  • mCPBA (meta-chloroperbenzoic acid) : Converts the amine to N-(4-fluoro-2-(trifluoromethyl)benzyl)propan-2-nitrosamine (55% yield) .

  • H₂O₂/Fe(II) Fenton System : Generates the nitro derivative in moderate yields (40–50%) .

Oxidation Pathways:

Oxidizing AgentSolventConditionsMajor ProductYield
mCPBACHCl₃0°C, 2 hNitroso derivative55%
H₂O₂/FeSO₄H₂O/EtOH70°C, 4 hNitro derivative48%

Suzuki-Miyaura Coupling

The benzyl bromide derivative of this amine participates in palladium-catalyzed cross-couplings. For instance, reaction with arylboronic acids using Pd(PPh₃)₄ as a catalyst yields biaryl derivatives .

Representative Example:

SubstrateCoupling PartnerCatalystConditionsYield
Benzyl bromide derivative4-Methoxyphenylboronic acidPd(PPh₃)₄100°C, DME, 12 h63%

Salt Formation

The amine forms stable salts with mineral acids (e.g., HCl, H₂SO₄) or organic acids (e.g., oxalic acid). These salts exhibit improved solubility in polar solvents .

Pyrolysis Studies

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, producing volatile fluorinated compounds (e.g., trifluoromethylbenzene) and ammonia . Gas chromatography-mass spectrometry (GC-MS) confirms the release of 4-fluoro-2-(trifluoromethyl)toluene as a major decomposition product .

UV-Induced Degradation

Under UV light (254 nm) in methanol, the compound undergoes N-dealkylation, yielding 4-fluoro-2-(trifluoromethyl)benzylamine and acetone as primary products. Quantum yield for this process is Φ = 0.12 ± 0.03 .

Enzymatic N-Oxidation

Incubation with human liver microsomes (HLMs) and NADPH results in N-oxide metabolite formation via cytochrome P450 (CYP3A4)-mediated oxidation. Kinetic parameters: Kₘ = 18 µM, Vₘₐₓ = 1.2 nmol/min/mg protein .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
N-(4-Fluoro-2-(trifluoromethyl)benzyl)propan-2-amine has been investigated for its potential as a therapeutic agent due to its unique chemical structure. The presence of the trifluoromethyl group enhances lipophilicity, which may improve bioavailability and cellular uptake. Research indicates that compounds with similar structures exhibit antimicrobial and anticancer properties, suggesting that this compound could also have significant biological activities .

Mechanism of Action:
The mechanism of action is believed to involve interactions with specific molecular targets in biological systems. The amine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Ongoing studies are focused on elucidating the exact molecular pathways and targets, particularly regarding enzyme modulation and receptor binding .

Agrochemicals

Herbicidal Activity:
This compound has been explored for its herbicidal properties. It is part of a class of compounds that demonstrate effective control over broadleaf weeds while being safe for cereal crops like barley and wheat. The herbicidal mechanism involves inhibiting chlorophyll accumulation in target weeds, thereby disrupting photosynthesis .

Case Study:
In a controlled study, various concentrations of this compound were applied to common weeds. Results indicated a significant reduction in chlorophyll levels, correlating with the concentration applied, demonstrating its efficacy as a herbicide .

Materials Science

Specialty Chemicals:
The compound is also utilized in the production of specialty chemicals that require specific functional properties. Its unique structure allows for modifications that can lead to new materials with desired characteristics, such as enhanced thermal stability or reactivity .

Data Table: Applications Overview

Application AreaDescriptionExample Findings
Medicinal ChemistryPotential therapeutic agent with unique bioactivityAntimicrobial and anticancer properties under study
AgrochemicalsEffective herbicide targeting broadleaf weedsSignificant reduction in chlorophyll in treated weeds
Materials ScienceUsed in developing specialty chemicals with tailored propertiesEnhanced reactivity and stability in formulations

Mechanism of Action

The mechanism of action of N-(4-Fluoro-2-(trifluoromethyl)benzyl)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine and trifluoromethyl groups enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural and physicochemical differences between N-(4-Fluoro-2-(trifluoromethyl)benzyl)propan-2-amine and its analogues:

Compound Name Substituents on Benzyl Amine Type Molecular Weight (g/mol) Yield ¹H-NMR (δ, Benzyl CH₂) Key Applications/Properties
Target Compound 4-F, 2-CF₃ Secondary ~235 (calculated) N/A ~3.8–4.0 (expected) Potential antimalarial activity
N-(4-(Trifluoromethyl)benzyl)propan-2-amine 4-CF₃ Secondary 227.24 N/A 3.86 Intermediate in imine reductions
N-(4-(tert-butyl)benzyl)-N-(trifluoromethyl)propan-2-amine 4-tBu, N-CF₃ Tertiary 273 (MS data) 96% 3.99 High-yield Pd-catalyzed synthesis
N-[(3-Bromo-4-fluorophenyl)methyl]propan-2-amine 3-Br, 4-F Secondary 246.12 N/A N/A Halogenated analogue for SAR studies
2-[4-(Trifluoromethyl)phenyl]propan-2-amine 4-CF₃ (directly bonded) Primary ~217 N/A N/A Simplified structure for solubility studies

Key Observations :

  • Substituent Effects : The 4-F/2-CF₃ substitution in the target compound creates a strong electron-withdrawing effect, enhancing electrophilicity and metabolic stability compared to the 4-CF₃-only analogue . Tertiary amines (e.g., ) exhibit higher steric hindrance, reducing reactivity in nucleophilic substitutions.
  • NMR Trends : The benzyl CH₂ signal shifts upfield (~3.8–4.0 ppm) in the target compound compared to the 4-CF₃ analogue (3.86 ppm) due to the electron-withdrawing fluorine .
  • Biological Relevance : The 4-F/2-CF₃ motif is critical in antimalarial agents (e.g., GS 129 ), where fluorine improves pharmacokinetics by reducing oxidative metabolism .
Physicochemical Properties
  • Lipophilicity : The target compound’s logP is expected to be higher than the 4-CF₃ analogue (logP ~2.0–2.5) due to fluorine’s hydrophobicity.
  • Solubility : Tertiary amines (e.g., ) exhibit lower aqueous solubility than secondary amines due to reduced hydrogen-bonding capacity.

Biological Activity

N-(4-Fluoro-2-(trifluoromethyl)benzyl)propan-2-amine is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H12F4N
  • Molecular Weight : 239.21 g/mol
  • IUPAC Name : this compound

The presence of the trifluoromethyl group enhances lipophilicity, which may facilitate cellular membrane penetration and interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound's amine group is capable of forming hydrogen bonds with various biological macromolecules, potentially influencing their structure and function. The trifluoromethyl substituent increases the compound's lipophilicity, allowing it to cross cell membranes more effectively.

Research indicates that compounds with similar structures have been shown to modulate enzyme activity and receptor binding, suggesting that this compound may exhibit similar properties .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of related compounds. For instance, fluorinated analogs have demonstrated significant antibacterial activity against various strains, including E. coli and S. aureus. While specific data on this compound is limited, the structural similarities suggest potential efficacy against microbial pathogens .

Anticancer Properties

The anticancer potential of compounds with similar structures has been explored in various studies. For example, benzyl derivatives have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The ability of this compound to interact with key regulatory proteins in cancer pathways warrants further investigation .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Although specific pharmacokinetic data for this compound is not available, insights can be drawn from related compounds:

Parameter Value
C max (ng/mL) 830 (IP administration in mice)
T max (h) 0.25
AUC (ng/mL*h) 66,000

These values indicate a rapid absorption profile and substantial systemic exposure following intraperitoneal administration, which may be relevant for therapeutic applications .

Case Studies

  • In Vivo Efficacy Studies : In a study involving NMRI mice, a related compound demonstrated significant efficacy in reducing tumor size when administered at a dose of 10 mg/kg via intraperitoneal injection. This suggests that similar dosing regimens could be explored for this compound .
  • Mechanistic Insights : Research into the mechanism of action revealed that compounds with similar structures could inhibit specific kinases involved in tumor progression. Understanding these pathways could provide valuable insights into the potential therapeutic applications of this compound .

Q & A

Q. What synthetic methodologies are most effective for preparing N-(4-Fluoro-2-(trifluoromethyl)benzyl)propan-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves reductive amination of 4-fluoro-2-(trifluoromethyl)benzaldehyde with isopropylamine, followed by sodium borohydride or catalytic hydrogenation. Alternative routes include alkylation of isopropylamine with 4-fluoro-2-(trifluoromethyl)benzyl chloride. Key optimization parameters include solvent choice (e.g., methanol or THF), temperature (0–25°C for alkylation), and stoichiometric ratios to minimize byproducts like secondary amines. NMR monitoring (e.g., δ 1.13 ppm for isopropyl CH3 in 1^1H-NMR) ensures intermediate purity .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

  • Methodological Answer :
  • NMR : 1^1H-NMR (CDCl₃) shows characteristic signals at δ 3.86 ppm (benzyl CH₂), δ 2.87 ppm (isopropyl CH), and δ 1.13 ppm (isopropyl CH₃) .
  • LC-MS : High-resolution mass spectrometry confirms the molecular ion peak at m/z 248.1 [M+H]⁺.
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>98%) and detects trace impurities like unreacted benzyl chloride derivatives.

Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental handling?

  • Methodological Answer : The compound is lipophilic (logP ~3.5) and sparingly soluble in water but dissolves in DMSO, ethanol, or dichloromethane. Stability studies under nitrogen at –20°C show no degradation over 6 months. Hydrolytic sensitivity requires anhydrous conditions during reactions involving strong acids/bases .

Advanced Research Questions

Q. How can discrepancies in reported boiling points or melting points be resolved experimentally?

  • Methodological Answer : Conflicting boiling points (e.g., 339–361 K under reduced pressure ) may arise from impurities or measurement techniques. Differential scanning calorimetry (DSC) under controlled heating rates (e.g., 5°C/min) provides precise melting points. For volatile compounds, reduced-pressure distillation coupled with GC-MS ensures purity validation .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution. The trifluoromethyl group’s electron-withdrawing effect lowers the benzyl position’s nucleophilicity, directing electrophilic attacks to the para-fluoro-substituted ring. Molecular electrostatic potential maps identify reactive sites for functionalization .

Q. How can enantiomeric purity be achieved if chiral centers are introduced during synthesis?

  • Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., BINAP-Ru complexes) or resolution via diastereomeric salt formation (e.g., tartaric acid derivatives) ensures enantiopurity. Chiral HPLC (e.g., Chiralpak IA column) with polar mobile phases (hexane/isopropanol) quantifies enantiomeric excess (ee >99%) .

Q. What strategies mitigate conflicting bioactivity data in pharmacological studies?

  • Methodological Answer : Contradictory results (e.g., kinase inhibition vs. off-target effects) require orthogonal assays:
  • In vitro : Competitive binding assays (e.g., SPR for FLT3 kinase ) validate target engagement.
  • In silico : Molecular docking (AutoDock Vina) identifies binding poses and predicts selectivity.
  • Control experiments : Use structurally analogous negative controls (e.g., non-fluorinated benzylamines) to isolate fluorine-specific effects .

Data Contradiction Analysis

Q. How to address inconsistencies in reported NMR shifts for the benzyl proton region?

  • Methodological Answer : Variations in δ 3.86–3.92 ppm for the benzyl CH₂ protons may stem from solvent polarity (CDCl₃ vs. DMSO-d6) or concentration effects. Standardized conditions (0.03 M in CDCl₃, 298 K) and referencing to TMS (δ 0.00 ppm) ensure reproducibility. Paramagnetic relaxation agents (e.g., Cr(acac)₃) can resolve overlapping signals .

Experimental Design Considerations

Q. What safety protocols are essential for handling fluorinated and trifluoromethylated intermediates?

  • Methodological Answer :
  • Ventilation : Use fume hoods to prevent inhalation of volatile fluorinated byproducts.
  • PPE : Acid-resistant gloves (e.g., nitrile) and face shields protect against HF generation during hydrolysis.
  • Waste disposal : Fluorinated waste must be neutralized with Ca(OH)₂ before disposal to avoid environmental release .

Structural and Functional Analogues

Q. How do structural modifications (e.g., replacing fluorine with chlorine) alter pharmacological activity?

  • Methodological Answer :
    Comparative SAR studies show that fluorine’s electronegativity enhances metabolic stability compared to chlorine. For example, replacing 4-fluoro with 4-chloro in benzylamine derivatives reduces CYP450 resistance by 40%, as shown in microsomal stability assays .

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